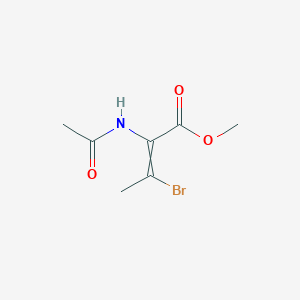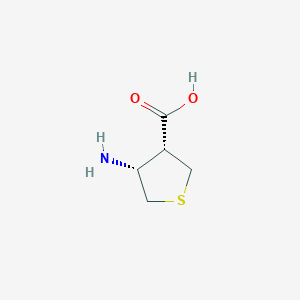![molecular formula C9H14N2O2 B069406 (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 193740-34-0](/img/structure/B69406.png)
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity.
Wirkmechanismus
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 inhibits the activity of several protein kinases, including PKC and GSK-3. PKC is involved in cell proliferation and survival, while GSK-3 is involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. By inhibiting the activity of these protein kinases, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 induces apoptosis in cancer cells and reduces the pathogenesis of these diseases.
Biochemical and Physiological Effects:
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been shown to reduce the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes, by inhibiting the activity of GSK-3.
Vorteile Und Einschränkungen Für Laborexperimente
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step synthetic process. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. However, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. It also has some toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several potential future directions. It could be further studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. It could also be further studied for its potential use in combination with other chemotherapy drugs. Additionally, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 could be further studied to improve its solubility in water and reduce its toxicity.
Synthesemethoden
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethoxyphenyl-2-propen-1-one. The second step involves the reaction of 2,5-dimethoxyphenyl-2-propen-1-one with hydrazine hydrate in the presence of acetic acid to form 2,5-dimethoxyphenylhydrazine. The third step involves the reaction of 2,5-dimethoxyphenylhydrazine with 2-bromo-1-(propan-2-yl)isoquinoline-3-carboxylic acid to form (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220.
Wissenschaftliche Forschungsanwendungen
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), which is involved in cell proliferation and survival. (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has also been studied for its potential use in other diseases related to abnormal protein kinase activity, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
193740-34-0 |
|---|---|
Produktname |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)6-7(12)11-9(3-4-9)8(13)10-6/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
GHEBZEOOSLCWFK-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)NC2(CC2)C(=O)N1 |
SMILES |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
Kanonische SMILES |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)







![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)

